![molecular formula C14H10BrN3O3 B5575043 N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5575043.png)

N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide” is a chemical compound with the molecular formula C17H13BrN2O5 . It has an average mass of 405.199 Da and a monoisotopic mass of 404.000763 Da . This compound is also known by its IUPAC name, N’-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-bromo-benzo dioxole can be reacted with PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130 °C . This is followed by a reaction with ethyl bromoacetate and NaH in DMF at 50 °C for 2 hours . The resulting product can then be reacted with fused heteroaryl halides, PdCl2, xantphos, and Cs2CO3 in toluene under reflux for 24 hours . Further steps involve reactions with various reagents and conditions .Molecular Structure Analysis

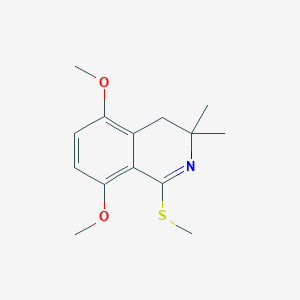

The molecular structure of “N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide” is complex, with a bromine atom attached to a benzodioxol ring, which is further connected to a pyridine ring via a methylene bridge and a carbohydrazide group .Physical and Chemical Properties Analysis

The physical and chemical properties of “N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide” include an average mass of 405.199 Da and a monoisotopic mass of 404.000763 Da . Its log Kow is estimated to be 2.03, and it has a log BCF of 0.863, indicating its bioaccumulation potential .Aplicaciones Científicas De Investigación

Organic Synthesis and Halogenation Techniques

Research in organic synthesis and halogenation techniques has shown the effectiveness of compounds with bromo-benzodioxolyl and pyridinecarbohydrazide functionalities in producing halogenated derivatives. For instance, bromination techniques using N-halosuccinimide and acidic catalysts have been explored for polyalkylbenzenes, indicating potential utility in synthesizing complex halogenated compounds (Bovonsombat & Mcnelis, 1993).

Antimicrobial Properties

Compounds with the benzodioxolyl and pyridinecarbohydrazide moieties have been studied for their antibacterial properties. A study synthesized hydrazides with 1,3-benzodioxol-5-yl and demonstrated significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Kostenko et al., 2015).

Molecular Docking and Antioxidant Activity

Investigations into the molecular docking and in vitro screening of novel compounds have uncovered the utility of pyridine and fused pyridine derivatives in binding to target proteins. This has implications for drug discovery and the development of compounds with antimicrobial and antioxidant activity (Flefel et al., 2018).

Transition Metal Complexes

The synthesis and characterization of transition metal complexes involving bromo-benzodioxolyl and pyridinecarbohydrazide ligands have demonstrated their potential in forming compounds with antimicrobial activity greater than their parent ligands. This suggests roles in medicinal chemistry and materials science (Anonymous, 2020).

Catalytic Activity

Research into Cu(II) complexes with N-rich aroylhydrazone ligands, including pyridinecarbohydrazide structures, has highlighted their catalytic activity in oxidation reactions. This suggests applications in catalysis and organic synthesis (Sutradhar et al., 2019).

Propiedades

IUPAC Name |

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O3/c15-10-6-13-12(20-8-21-13)5-9(10)7-17-18-14(19)11-3-1-2-4-16-11/h1-7H,8H2,(H,18,19)/b17-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOZMIQNMSWSMT-REZTVBANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=CC=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC=CC=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26662038 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-(3-propan-2-yl-1,2-oxazol-5-yl)methanone](/img/structure/B5574978.png)

![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5574989.png)

![2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE](/img/structure/B5574997.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B5575002.png)

![N-[3-(4-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5575018.png)

![N-[(1R,2R)-2-(dimethylamino)-2,3-dihydro-1H-inden-1-yl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5575035.png)

![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-ethyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5575044.png)

![3-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B5575055.png)

![N-[3-(cyclopentyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5575060.png)

![N-benzyl-N-methyl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)sulfamide](/img/structure/B5575063.png)